N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide
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Overview
Description
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide is an organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a thiourea group attached to a butanamide moiety, with a 3-chloro-2-methylphenyl substituent. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide typically involves the reaction of 3-chloro-2-methylaniline with butanoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro substituent on the phenyl ring can be replaced by nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with nucleophiles replacing the chloro substituent.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of certain pathogens, leading to their eradication .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
- N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(4-chlorophenyl)acrylamide
Uniqueness
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide stands out due to its specific structural features, such as the butanamide moiety and the thiourea group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H15ClN2OS |
---|---|
Molecular Weight |
270.78 g/mol |
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C12H15ClN2OS/c1-3-5-11(16)15-12(17)14-10-7-4-6-9(13)8(10)2/h4,6-7H,3,5H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
APAGXJITFNJUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
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